3-(Pyrrolidin-3-YL)-1,2-oxazole 3-(Pyrrolidin-3-YL)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1368127-11-0
VCID: VC6100381
InChI: InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2
SMILES: C1CNCC1C2=NOC=C2
Molecular Formula: C7H10N2O
Molecular Weight: 138.17

3-(Pyrrolidin-3-YL)-1,2-oxazole

CAS No.: 1368127-11-0

Cat. No.: VC6100381

Molecular Formula: C7H10N2O

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-3-YL)-1,2-oxazole - 1368127-11-0

Specification

CAS No. 1368127-11-0
Molecular Formula C7H10N2O
Molecular Weight 138.17
IUPAC Name 3-pyrrolidin-3-yl-1,2-oxazole
Standard InChI InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2
Standard InChI Key UPYSXYBXOWPKLL-UHFFFAOYSA-N
SMILES C1CNCC1C2=NOC=C2

Introduction

Chemical Identity and Structural Features

3-(Pyrrolidin-3-yl)-1,2-oxazole (IUPAC name: 3-methyl-N-{rel-(3R,4S)-4-(methylcarbamoyl)-1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxamide) is characterized by a 1,2-oxazole core substituted at the 3-position with a pyrrolidine moiety. Key structural attributes include:

  • Molecular Formula: C17H21N5O3

  • Stereochemistry: Racemic mixture (relative configuration)

  • Hydrogen Bonding: 8 acceptors and 2 donors, contributing to a polar surface area of 86.971 Ų

  • Lipophilicity: logP = -0.7578, logD = -1.0716, and logSw = -1.8585, indicating high hydrophilicity .

The SMILES notation (Cc1c(con1)C(N[C@H]1CN(Cc2cccnc2)C[C@@H]1C(NC)=O)=O) confirms the presence of stereocenters at the pyrrolidine and oxazole carboxamide positions .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A patent-pending method utilizes microwave irradiation for synthesizing 1,2-oxazole derivatives . Key steps include:

  • Enamine Formation: Reaction of cyclohepta[b]pyrrolidinones with dimethylformamide dimethyl acetal (DMFDMA) under microwave conditions (100°C, 50 W) .

  • Cyclization: Treatment with hydroxylamine hydrochloride yields the 1,2-oxazole core .

  • Functionalization: Subsequent alkylation or acylation introduces substituents like pyridinylmethyl groups .

This method achieves rapid reaction times (<30 minutes) and high yields (>75%) compared to conventional heating .

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes critical physicochemical parameters:

PropertyValueImplications
Molecular Weight343.38 g/molOptimal for blood-brain barrier penetration
logP-0.7578High aqueous solubility
Polar Surface Area86.971 ŲModerate membrane permeability
Hydrogen Bond Donors2Limited passive diffusion

The compound’s low logD (-1.0716) suggests preferential distribution in hydrophilic compartments, aligning with its activity in cytoplasmic targets like tubulin .

Biological Activity and Mechanism of Action

Antiproliferative Effects

In the NCI-60 cancer cell line panel, structural analogs of 3-(pyrrolidin-3-yl)-1,2-oxazole demonstrated:

  • GI50 Values: 0.08–0.41 μM (mean graph midpoints)

  • Lymphoma Specificity: IC50 < 500 nM against mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) .

Table 2 compares activity across lymphoma subtypes:

CompoundVL51 (MZL)MINO (MCL)HBL1 (ABC DLBCL)SU-DHL-10 (GCB DLBCL)
660.25 μM0.25 μM0.3 μM0.25 μM
750.8 μM0.9 μM0.9 μM0.9 μM

Data adapted from .

Tubulin Polymerization Inhibition

Mechanistic studies reveal:

  • Tubulin Binding: Interaction with the colchicine site (G-score = -8.2 kcal/mol)

  • IC50 for Polymerization: 1.9–8.2 μM, comparable to vincristine .

Apoptosis Induction

  • Mitochondrial Pathway: Depolarization (+ΔΨm loss) and ROS generation

  • PARP Cleavage: Confirmed via Western blotting at 24-hour exposure .

Selectivity and Toxicity Profile

Notably, the compound exhibits minimal cytotoxicity in healthy cells:

  • Peripheral Blood Lymphocytes (PBLs): GI50 > 100 μM in resting and proliferating cells

  • Therapeutic Index: >200-fold selectivity for cancer vs. healthy cells .

Applications in Drug Discovery

Anticancer Lead Optimization

  • Structural Modifications: Ethoxycarbonyl and 3,5-dimethoxybenzyl groups enhance potency

  • Combination Therapy: Synergy observed with ibrutinib in resistant lymphomas .

Targeted Delivery Systems

The compound’s hydrophilicity supports formulation in:

  • Liposomal Nanoparticles: For enhanced tumor accumulation

  • Antibody-Drug Conjugates (ADCs): Leveraging CD19/CD20 targeting in B-cell malignancies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator